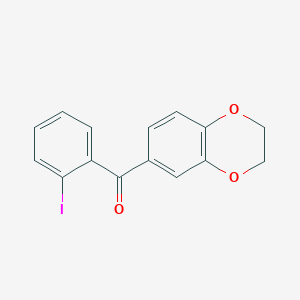

3,4-(Ethylenedioxy)-2'-iodobenzophenone

Description

BenchChem offers high-quality 3,4-(Ethylenedioxy)-2'-iodobenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-(Ethylenedioxy)-2'-iodobenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-6-yl-(2-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11IO3/c16-12-4-2-1-3-11(12)15(17)10-5-6-13-14(9-10)19-8-7-18-13/h1-6,9H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUMSQQQAZXXPJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=CC=C3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364069 | |

| Record name | 3,4-(ETHYLENEDIOXY)-2'-IODOBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

727421-75-2 | |

| Record name | 3,4-(ETHYLENEDIOXY)-2'-IODOBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,4-(Ethylenedioxy)-2'-iodobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed multi-step synthesis for 3,4-(Ethylenedioxy)-2'-iodobenzophenone, a complex benzophenone derivative. Due to the absence of a direct, documented synthetic route in the reviewed literature, this guide presents a plausible pathway constructed from established chemical transformations. The proposed synthesis involves three key stages: the formation of 3,4-(ethylenedioxy)benzoic acid, its conversion to the corresponding acyl chloride, and a final regioselective acylation of iodobenzene.

Quantitative Data Summary

As this guide details a proposed synthesis, experimental data such as yields and specific physical properties for the target molecule and its immediate precursors are not available in the cited literature. The following table provides representative data for analogous transformations to offer an expected range for key parameters.

| Step | Reactant(s) | Product | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Type |

| 1. Williamson Ether Synthesis (Analogue) | Catechol, 1,2-Dibromoethane | 1,4-Benzodioxan | K₂CO₃ | DMF | 120 | 12 | ~85-95 | General Procedure |

| 2. Acyl Chloride Formation (General) | Benzoic Acid | Benzoyl Chloride | SOCl₂ or (COCl)₂ | Anhydrous DCM | Reflux | 2-4 | >90 | Standard Protocol |

| 3. Directed ortho-Metalation & Acylation (Analogue with Weinreb Amide) | N-methoxy-N-methyl anthranilic acid amide, 4-benzyloxy-bromobenzene | 2-Amino-4'-benzyloxybenzophenone | n-BuLi | Anhydrous THF | -78 | 0.33 | High | Patent[1] |

Experimental Protocols

The following protocols are detailed methodologies for the proposed synthetic route.

Step 1: Synthesis of 3,4-(Ethylenedioxy)benzoic Acid

This step employs a Williamson ether synthesis to form the ethylenedioxy bridge from 3,4-dihydroxybenzoic acid (protocatechuic acid).

Protocol:

-

To a stirred solution of 3,4-dihydroxybenzoic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2.5 equivalents).

-

Heat the mixture to approximately 80-100 °C.

-

Add 1,2-dibromoethane (1.1 equivalents) dropwise to the reaction mixture.

-

Maintain the temperature and continue stirring for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Acidify the aqueous solution with a suitable acid (e.g., 1M HCl) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 3,4-(ethylenedioxy)benzoic acid.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 3,4-(Ethylenedioxy)benzoyl Chloride

This protocol describes the conversion of the carboxylic acid to its more reactive acyl chloride derivative.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 3,4-(ethylenedioxy)benzoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

-

Add thionyl chloride (SOCl₂) (1.5-2.0 equivalents) dropwise to the suspension at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases.

-

Cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

-

The resulting crude 3,4-(ethylenedioxy)benzoyl chloride can be used in the next step without further purification.

Step 3: Synthesis of 3,4-(Ethylenedioxy)-2'-iodobenzophenone via Directed ortho-Metalation

A standard Friedel-Crafts acylation of iodobenzene would predominantly yield the para-substituted product. To achieve the desired ortho-acylation, a directed ortho-metalation (DoM) strategy is proposed. This involves the regioselective deprotonation of iodobenzene at the position ortho to the iodine atom, followed by quenching with the synthesized acyl chloride.

Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve iodobenzene (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of an alkyllithium base, such as n-butyllithium (n-BuLi) (1.1 equivalents), dropwise while maintaining the temperature at -78 °C. The use of an additive like tetramethylethylenediamine (TMEDA) can enhance the rate and regioselectivity of the lithiation.[2][3]

-

Stir the mixture at -78 °C for 1-2 hours to ensure the formation of the ortho-lithiated iodobenzene intermediate.

-

In a separate flask, dissolve 3,4-(ethylenedioxy)benzoyl chloride (1 equivalent) in anhydrous THF and cool to -78 °C.

-

Slowly transfer the solution of the ortho-lithiated iodobenzene to the acyl chloride solution via cannula at -78 °C.

-

Allow the reaction mixture to stir at -78 °C for several hours and then gradually warm to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford 3,4-(Ethylenedioxy)-2'-iodobenzophenone.

Visualized Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for 3,4-(Ethylenedioxy)-2'-iodobenzophenone.

Caption: Proposed synthetic workflow for 3,4-(Ethylenedioxy)-2'-iodobenzophenone.

References

A Technical Guide to the Solubility of 3,4-(Ethylenedioxy)-2'-iodobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility profile of 3,4-(Ethylenedioxy)-2'-iodobenzophenone. Due to the absence of specific experimental data for this compound in published literature, this guide extrapolates its probable solubility characteristics based on the known properties of its core chemical moieties: benzophenone, iodine, and the ethylenedioxy group. Furthermore, this document outlines detailed experimental protocols for the precise determination of its solubility and includes a logical workflow diagram for this process. This guide is intended to serve as a foundational resource for researchers engaging with this compound in synthetic chemistry, materials science, and drug development.

Introduction

3,4-(Ethylenedioxy)-2'-iodobenzophenone is a complex organic molecule with potential applications in various fields of chemical research. A thorough understanding of its solubility is paramount for its effective use in synthesis, purification, formulation, and biological assays. This document aims to provide a predictive analysis of its solubility in a range of common laboratory solvents and to equip researchers with the methodologies required to empirically validate these predictions.

Predicted Solubility Profile

The solubility of 3,4-(Ethylenedioxy)-2'-iodobenzophenone is dictated by the interplay of its constituent functional groups. The benzophenone core imparts a significant degree of hydrophobicity. The large, non-polar iodine atom further enhances this lipophilic character. Conversely, the ethylenedioxy group, with its two ether oxygen atoms, introduces a degree of polarity and the potential for hydrogen bond acceptance.

Based on these structural features, the following solubility characteristics are anticipated:

-

Aqueous Solubility: The compound is expected to be practically insoluble in water. The large, non-polar surface area of the benzophenone and the hydrophobic nature of the iodine substituent will likely dominate over the slight polarity introduced by the ethylenedioxy group.

-

Polar Aprotic Solvents: It is predicted to exhibit good solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN). These solvents can effectively solvate the polarizable aromatic system and the ethylenedioxy group.

-

Polar Protic Solvents: Solubility in polar protic solvents like ethanol, methanol, and isopropanol is expected to be moderate . While the ethylenedioxy group can act as a hydrogen bond acceptor, the overall hydrophobic nature of the molecule may limit extensive solvation.

-

Non-Polar Solvents: The compound is anticipated to be soluble in non-polar solvents such as toluene, hexane, and diethyl ether. The significant non-polar character of the molecule will facilitate favorable van der Waals interactions with these solvents.

-

Chlorinated Solvents: High solubility is predicted in chlorinated solvents like dichloromethane (DCM) and chloroform, which are effective at dissolving a wide range of organic compounds.

Quantitative Solubility Data of Related Compounds

To provide a quantitative context for the predicted solubility, the following table summarizes the known solubility of the parent compound, benzophenone, in various solvents. It is important to note that the presence of the ethylenedioxy and iodo substituents on the target compound will alter these values.

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Reference |

| Water | 25 | Practically Insoluble | [NCBI][1] |

| Benzene | 25 | 56.2 | Ataman Kimya |

| n-Hexane | 25 | 4.3 | Ataman Kimya |

| Ethanol (95%) | 25 | 5.8 | Ataman Kimya |

| Carbon Tetrachloride | 25 | 34.5 | Ataman Kimya |

| Styrene | 25 | 51.2 | Ataman Kimya |

| Dioctyl Phthalate (DOP) | 25 | 18.7 | Ataman Kimya |

Experimental Protocol for Solubility Determination

To obtain precise solubility data for 3,4-(Ethylenedioxy)-2'-iodobenzophenone, the following experimental protocol, based on the widely used shake-flask method, is recommended.

4.1. Materials and Equipment

-

3,4-(Ethylenedioxy)-2'-iodobenzophenone (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3,4-(Ethylenedioxy)-2'-iodobenzophenone to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the temperature bath for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of 3,4-(Ethylenedioxy)-2'-iodobenzophenone in the respective solvent.

-

Analyze the standard solutions and the diluted sample solutions using a validated HPLC or UV-Vis spectrophotometry method.

-

Construct a calibration curve from the data of the standard solutions.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Diagrams

The following diagrams illustrate the logical workflow for determining the solubility of an organic compound.

References

3,4-(Ethylenedioxy)-2'-iodobenzophenone molecular weight

An In-depth Technical Guide on 3,4-(Ethylenedioxy)-2'-iodobenzophenone

This guide provides a detailed analysis of the molecular weight of 3,4-(Ethylenedioxy)-2'-iodobenzophenone, a compound of interest for researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Formula

3,4-(Ethylenedioxy)-2'-iodobenzophenone is an aromatic ketone derivative. Its structure is characterized by a central benzophenone core, which consists of two phenyl rings attached to a carbonyl group. One of the phenyl rings is substituted at the 3 and 4 positions with an ethylenedioxy group, forming a dihydrobenzodioxine ring system. The second phenyl ring is substituted with an iodine atom at the 2' position.

Based on this chemical structure, the molecular formula is determined to be C₁₅H₁₁IO₃ .

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for 3,4-(Ethylenedioxy)-2'-iodobenzophenone is based on its molecular formula and the standard atomic weights of carbon, hydrogen, iodine, and oxygen.

The atomic weights used for this calculation are:

-

Carbon (C): 12.011 u

The following table summarizes the calculation of the molecular weight.

| Element | Number of Atoms | Atomic Weight (u) | Total Weight (u) |

| Carbon (C) | 15 | 12.011 | 180.165 |

| Hydrogen (H) | 11 | 1.008 | 11.088 |

| Iodine (I) | 1 | 126.904 | 126.904 |

| Oxygen (O) | 3 | 15.999 | 47.997 |

| Total | 366.154 |

The calculated molecular weight of 3,4-(Ethylenedioxy)-2'-iodobenzophenone is 366.154 g/mol .

Logical Relationship of Molecular Weight Calculation

The following diagram illustrates the logical workflow for determining the molecular weight of the target compound.

Caption: Logical workflow for calculating the molecular weight.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of 3,4-(Ethylenedioxy)-2'-iodobenzophenone would typically be included in a comprehensive technical guide. These would encompass:

-

Synthesis: A step-by-step procedure for the chemical reaction to produce the compound, including reagents, solvents, reaction conditions (temperature, time), and work-up procedures.

-

Purification: Techniques such as column chromatography, recrystallization, or distillation to isolate the pure compound.

-

Characterization: Analytical methods to confirm the identity and purity of the synthesized compound. This would involve techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Note: As this guide focuses on the molecular weight, specific experimental protocols are not detailed here but would be a critical component of any research involving this compound.

Signaling Pathways and Biological Activity

Given the presence of the benzophenone scaffold and the iodine substituent, 3,4-(Ethylenedioxy)-2'-iodobenzophenone may be investigated for various biological activities. Research in this area would involve:

-

In vitro assays: To screen for activity against specific biological targets, such as enzymes or receptors.

-

Cell-based assays: To evaluate the compound's effects on cellular processes, including signaling pathways, cell viability, and proliferation.

-

In vivo studies: To assess the compound's efficacy and safety in animal models.

The visualization of any identified signaling pathway interactions would be crucial for understanding the compound's mechanism of action.

Note: This section serves as a placeholder for potential future research, as no specific signaling pathway data for this compound is publicly available at this time.

References

- 1. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 2. quora.com [quora.com]

- 3. Hydrogen - Wikipedia [en.wikipedia.org]

- 4. Atomic Weight of Iodine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 5. accessscience.com [accessscience.com]

- 6. Iodine [linelist.pa.uky.edu]

- 7. Oxygen - Wikipedia [en.wikipedia.org]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to 3,4-(Ethylenedioxy)-2'-iodobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential applications of 3,4-(Ethylenedioxy)-2'-iodobenzophenone. While specific experimental data for this compound is not extensively available in public literature, this document compiles information from closely related analogues and established chemical principles to offer a detailed profile. This includes a proposed synthetic route, predicted physicochemical and spectroscopic data, and a discussion of its potential as a scaffold in drug discovery, particularly in the context of kinase inhibition. Safety and handling protocols are also addressed based on data from structurally similar compounds.

Introduction

Benzophenones are a class of aromatic ketones that serve as versatile scaffolds in medicinal chemistry and materials science. Their rigid structure and synthetic tractability make them valuable starting points for the development of bioactive molecules and functional materials. The incorporation of a halogen, such as iodine, at the 2'-position of the benzophenone core can significantly influence the molecule's conformational preferences and electronic properties, potentially leading to unique biological activities. Furthermore, the presence of the 3,4-ethylenedioxy group on the other phenyl ring can enhance metabolic stability and modulate solubility. This guide focuses on the 2'-iodo isomer, 3,4-(Ethylenedioxy)-2'-iodobenzophenone, a compound with potential applications in drug discovery.

Chemical Structure and Properties

The chemical structure of 3,4-(Ethylenedioxy)-2'-iodobenzophenone consists of a central carbonyl group connecting a 1,4-benzodioxan moiety and a 2-iodophenyl group.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₅H₁₁IO₃ | |

| Molecular Weight | 382.15 g/mol | |

| Appearance | Off-white to pale yellow solid | Based on analogues like 2-iodobenzophenone.[1][2] |

| Melting Point | 130-150 °C | Estimated based on related structures. For example, benzo[d]thiazol-2-yl(2,3-dihydrobenzo[b][3][4]dioxin-6-yl)methanone has a melting point of 140-142 °C.[4] |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and acetone; sparingly soluble in water. | General solubility for benzophenone derivatives.[2] |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.8-7.9 (m, 1H), 7.4-7.5 (m, 3H), 7.2-7.3 (m, 2H), 6.9-7.0 (d, 1H), 4.3-4.4 (m, 4H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 195-197 (C=O), 148-150, 143-145, 140-142, 138-140, 132-134, 130-132, 128-130, 126-128, 124-126, 120-122, 117-119, 94-96 (C-I), 64-66 (O-CH₂). |

| IR (KBr) | ν (cm⁻¹): ~1650 (C=O stretch), ~1600, 1580 (C=C aromatic stretch), ~1280 (C-O ether stretch). |

Synthesis

A plausible and efficient method for the synthesis of 3,4-(Ethylenedioxy)-2'-iodobenzophenone is the Friedel-Crafts acylation of 1,4-benzodioxan with 2-iodobenzoyl chloride.

Synthesis Workflow

Caption: Proposed two-step synthesis of the target molecule.

Experimental Protocols

Step 1: Synthesis of 2-Iodobenzoyl Chloride

This procedure is based on established methods for the conversion of carboxylic acids to acyl chlorides.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-iodobenzoic acid.

-

Addition of Reagent: In a fume hood, slowly add an excess of thionyl chloride (approximately 1.5 equivalents) to the flask.

-

Reaction: Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Distill off the excess thionyl chloride under reduced pressure. The crude 2-iodobenzoyl chloride can be purified by vacuum distillation.[3]

Step 2: Friedel-Crafts Acylation

This is a general procedure for Friedel-Crafts acylation.

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in a dry, inert solvent such as dichloromethane (DCM).

-

Formation of Acylium Ion: Cool the suspension to 0°C in an ice bath. Slowly add a solution of 2-iodobenzoyl chloride (1.0 equivalent) in dry DCM to the flask. Stir the mixture at 0°C for 30 minutes to allow for the formation of the acylium ion complex.

-

Addition of Substrate: Add a solution of 1,4-benzodioxan (1.0 equivalent) in dry DCM dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by slowly pouring it over crushed ice and concentrated hydrochloric acid.

-

Workup and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Potential Applications in Drug Development

While no specific biological activities have been reported for 3,4-(Ethylenedioxy)-2'-iodobenzophenone, the structural motifs present suggest potential therapeutic applications. Halogenated benzophenones are known to exhibit a range of biological effects.

Potential as a Kinase Inhibitor:

Many small molecule kinase inhibitors feature a hinged structure that can bind to the ATP-binding pocket of protein kinases. The benzophenone scaffold can mimic this hinge-like conformation. The 2'-iodo substituent can form halogen bonds with the protein backbone, enhancing binding affinity and selectivity. Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Safety and Handling

No specific safety data for 3,4-(Ethylenedioxy)-2'-iodobenzophenone is available. However, based on the data for its precursors and analogues, caution should be exercised.

-

2-Iodobenzoyl Chloride: This compound is corrosive and reacts with water. It causes severe skin burns and eye damage.[3][5]

-

4-Iodobenzophenone: This related isomer is classified as a skin and eye irritant and may cause respiratory irritation.

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture.

Conclusion

3,4-(Ethylenedioxy)-2'-iodobenzophenone is a synthetically accessible molecule with potential for applications in drug discovery. Its structure suggests that it may act as a kinase inhibitor, a hypothesis that warrants further investigation. This technical guide provides a foundational understanding of this compound, offering a proposed synthetic route and predicted properties to facilitate future research and development efforts. As with any novel chemical entity, appropriate safety precautions must be taken during its synthesis and handling.

References

An In-depth Technical Guide on the Proposed Synthesis and Characterization of 3,4-(Ethylenedioxy)-2'-iodobenzophenone

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a comprehensive guide to the prospective synthesis and characterization of 3,4-(Ethylenedioxy)-2'-iodobenzophenone. Due to the absence of this specific isomer in current chemical literature, this guide provides a detailed, proposed synthetic pathway based on established organic chemistry principles. It includes a thorough experimental protocol for its preparation via Friedel-Crafts acylation, predicted analytical data, and the necessary reaction diagrams to facilitate its discovery and study.

Introduction

Benzophenone and its derivatives are a class of organic compounds with significant applications in photochemistry, polymer science, and medicinal chemistry. The introduction of a 3,4-ethylenedioxy group and an iodine atom at the 2'-position of the benzophenone core is anticipated to yield a molecule with unique electronic and steric properties, making it a valuable building block for the synthesis of novel pharmaceutical agents and functional materials. This guide details a proposed route for the synthesis and characterization of the hitherto undocumented 3,4-(Ethylenedioxy)-2'-iodobenzophenone.

Proposed Synthesis Pathway

The most direct and widely employed method for the synthesis of benzophenones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of 3,4-(Ethylenedioxy)-2'-iodobenzophenone, the proposed pathway involves the reaction of 1,4-benzodioxan with 2-iodobenzoyl chloride.

Diagram of the Proposed Synthesis:

Caption: Proposed synthesis of 3,4-(Ethylenedioxy)-2'-iodobenzophenone.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the target compound, including the preparation of the acyl chloride precursor.

Synthesis of 2-Iodobenzoyl Chloride

While 2-iodobenzoyl chloride is commercially available from suppliers such as ChemicalBook, Sigma-Aldrich, and TCI Chemicals, it can also be readily synthesized from 2-iodobenzoic acid.[1][2][3][4]

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-iodobenzoic acid (1.0 equivalent) in an excess of thionyl chloride (approximately 5 mL per gram of acid).[1][2]

-

Heat the mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[1][2]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

The resulting crude 2-iodobenzoyl chloride can be purified by vacuum distillation to yield a white to pale yellow crystalline solid.[2]

Workflow for 2-Iodobenzoyl Chloride Synthesis:

Caption: Workflow for the synthesis of 2-iodobenzoyl chloride.

Synthesis of 3,4-(Ethylenedioxy)-2'-iodobenzophenone

This procedure is based on the standard Friedel-Crafts acylation protocol.

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) to anhydrous dichloromethane (DCM).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 2-iodobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the stirred suspension.

-

After the addition is complete, add a solution of 1,4-benzodioxan (1.0 equivalent), which is commercially available from suppliers like Thermo Scientific and CP Lab Safety, in anhydrous DCM dropwise over 30 minutes.[5][6]

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3,4-(Ethylenedioxy)-2'-iodobenzophenone.

Predicted Quantitative and Spectroscopic Data

As 3,4-(Ethylenedioxy)-2'-iodobenzophenone has not been previously reported, the following data are predicted based on the analysis of structurally similar compounds.

Physical and Chemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₅H₁₁IO₃ |

| Molecular Weight | 382.15 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in chlorinated solvents, ethers, and esters. |

Spectroscopic Data (Predicted)

The following tables provide predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on known data for 1,4-benzodioxan, 2-iodobenzoyl compounds, and other substituted benzophenones.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.80 - 7.90 | d | 1H | Aromatic H (ortho to I) |

| 7.30 - 7.50 | m | 3H | Aromatic H |

| 7.10 - 7.20 | m | 2H | Aromatic H (on ethylenedioxy ring) |

| 6.90 - 7.00 | d | 1H | Aromatic H (on ethylenedioxy ring) |

| 4.30 - 4.40 | s | 4H | -O-CH₂-CH₂-O- |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C=O |

| ~150 | Aromatic C-O |

| ~144 | Aromatic C-O |

| ~142 | Aromatic C-I |

| ~139 | Aromatic C |

| ~132 | Aromatic C-H |

| ~130 | Aromatic C-H |

| ~128 | Aromatic C-H |

| ~125 | Aromatic C-H |

| ~122 | Aromatic C-H |

| ~118 | Aromatic C-H |

| ~93 | Aromatic C-I |

| ~64 | -O-CH₂-CH₂-O- |

Logical Relationship of Synthesis

The synthesis of the target molecule is contingent on the successful execution of two primary stages: the preparation of the acylating agent and the subsequent Friedel-Crafts acylation.

Caption: Logical flow of the synthesis of the target compound.

Conclusion

This technical guide provides a comprehensive and actionable framework for the discovery and characterization of 3,4-(Ethylenedioxy)-2'-iodobenzophenone. By leveraging the well-established Friedel-Crafts acylation, researchers are equipped with a detailed protocol to synthesize this novel compound. The predicted analytical data serves as a benchmark for the characterization of the final product. The successful synthesis of this molecule will provide a valuable new tool for medicinal chemists and material scientists.

References

- 1. 2-IODOBENZOYL CHLORIDE | 609-67-6 [amp.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. 2-Iodobenzoyl Chloride 97.0+%, TCI America 10 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 1,4-Benzodioxane, 98% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. calpaclab.com [calpaclab.com]

Technical Bulletin: Preliminary Theoretical and Experimental Overview of 3,4-(Ethylenedioxy)-4'-iodobenzophenone

Disclaimer: Initial searches for "3,4-(Ethylenedioxy)-2'-iodobenzophenone" did not yield any specific results. This document focuses on the isomeric compound, 3,4-(Ethylenedioxy)-4'-iodobenzophenone , for which limited data is available. The information presented herein is a synthesis of available data and should be considered a preliminary overview rather than an exhaustive in-depth guide.

Introduction

3,4-(Ethylenedioxy)-4'-iodobenzophenone is a synthetic organic compound featuring a benzophenone core structure. This molecule is distinguished by an ethylenedioxy group fused to one phenyl ring and an iodine atom at the 4'-position of the second phenyl ring.[1] This substitution pattern creates a molecule with unique steric and electronic properties that are of interest in medicinal chemistry and materials science. The rigid ethylenedioxy group and the reactive iodine atom, which can participate in halogen bonding and coupling reactions, make it a versatile scaffold for further chemical modifications.[1] This document provides a summary of its known properties, a plausible synthetic approach, and its potential biological applications based on current literature.

Molecular Properties and Data

The fundamental properties of 3,4-(Ethylenedioxy)-4'-iodobenzophenone are summarized below. While extensive theoretical studies are not publicly available, the basic molecular data provides a foundation for computational modeling and further research.

| Property | Value | Source |

| IUPAC Name | (2,3-dihydro-1,4-benzodioxin-6-yl)(4-iodophenyl)methanone | [1] |

| Molecular Formula | C₁₅H₁₁IO₃ | |

| Molecular Weight | 366.15 g/mol | [1] |

| CAS Number | 951885-23-7 | [1] |

| InChI Key | VHEUREPFSWSZKJ-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

A general synthetic route for 3,4-(Ethylenedioxy)-4'-iodobenzophenone can be conceptualized based on established organic chemistry reactions, such as the Friedel-Crafts acylation.[1]

-

Step 1: Friedel-Crafts Acylation.

-

Objective: To form the benzophenone core by acylating 1,4-benzodioxan with 4-iodobenzoyl chloride.

-

Reagents: 1,4-benzodioxan, 4-iodobenzoyl chloride, and a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).

-

Procedure:

-

Dissolve 1,4-benzodioxan in a suitable anhydrous solvent (e.g., dichloromethane, DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0°C).

-

Slowly add aluminum chloride to the stirred solution.

-

Add 4-iodobenzoyl chloride dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by slowly pouring it over crushed ice and an acidic solution (e.g., dilute HCl).

-

Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography or recrystallization to yield 3,4-(Ethylenedioxy)-4'-iodobenzophenone.

-

-

-

Step 2: Characterization.

-

Confirm the structure and purity of the synthesized compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

Workflow for the Generalized Synthesis

Caption: A flowchart illustrating the key stages of the proposed synthesis of 3,4-(Ethylenedioxy)-4'-iodobenzophenone.

Potential Biological Activity and Mechanism of Action

Research indicates that 3,4-(Ethylenedioxy)-4'-iodobenzophenone and its derivatives have potential applications in cancer research.[1] The compound has shown cytotoxic activity against various cancer cell lines.

| Biological Activity | Cell Lines Tested | Reported IC₅₀ (µM) |

| Antiproliferative | MCF-7 | 15 |

| Cytotoxicity | T47D | 20 |

Table data sourced from Benchchem.[1]

The proposed mechanism of action involves the interaction of the molecule with key biological targets.[1] The planar, electron-rich ethylenedioxy-phenyl moiety may facilitate intercalation with DNA, while the iodine atom can engage in halogen bonding, potentially stabilizing interactions with enzymes or receptors.

Logical Diagram of Proposed Mechanism of Action

Caption: A diagram illustrating the potential molecular interactions and resulting biological effects of the compound.

Conclusion and Future Directions

3,4-(Ethylenedioxy)-4'-iodobenzophenone is a compound with demonstrated potential for further investigation, particularly in the field of oncology. The presence of multiple functional groups offers avenues for the synthesis of a diverse library of derivatives. Future theoretical studies could focus on Density Functional Theory (DFT) calculations to elucidate its electronic structure, predict reactivity, and model its interactions with biological macromolecules. Experimental work should aim to confirm synthetic routes, fully characterize the compound, and further explore its mechanism of action in relevant biological systems. The development of a robust structure-activity relationship (SAR) profile will be critical for optimizing its therapeutic potential.

References

An In-depth Technical Guide to the Safety and Handling of 3,4-(Ethylenedioxy)-2'-iodobenzophenone

Disclaimer: No specific Safety Data Sheet (SDS) for 3,4-(Ethylenedioxy)-2'-iodobenzophenone has been found. The following information is inferred from the safety data of its constituent chemical moieties: 3,4-(ethylenedioxy)benzoic acid, 2-iodoaniline, and benzophenone. This guide is intended for use by trained professionals in a laboratory setting and should be supplemented with a comprehensive risk assessment before handling this compound.

Executive Summary

Inferred Physical and Chemical Properties

The physical and chemical properties of 3,4-(Ethylenedioxy)-2'-iodobenzophenone are not explicitly documented. The following table summarizes the expected properties based on its structural components.

| Property | Inferred Value/Information | Basis of Inference |

| Appearance | Off-white to light brown solid | Benzophenone and its derivatives are typically crystalline solids.[1] |

| Molecular Formula | C₁₅H₁₁IO₃ | - |

| Molecular Weight | 366.15 g/mol | - |

| Melting Point | Not available (likely >100 °C) | Benzophenone has a melting point of 49°C, and the additional functional groups would likely increase this.[2] |

| Boiling Point | Not available (likely >300 °C) | Benzophenone has a boiling point of 305.4°C.[2] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DMSO, DMF, chlorinated solvents) | Benzophenone is insoluble in water and soluble in organic solvents.[1] 3,4-(Ethylenedioxy)benzoic acid is also poorly soluble in water. |

| Stability | Stable under normal laboratory conditions. May be light-sensitive. | 2-Iodoaniline is noted to be light-sensitive.[3] Benzophenones are generally stable. |

| Reactivity | Avoid strong oxidizing agents and strong acids. | Incompatible materials for benzophenone include strong oxidizing agents.[4] 2-Iodoaniline is incompatible with acids and strong oxidizing agents.[5] |

Hazard Identification and Classification

The hazards of 3,4-(Ethylenedioxy)-2'-iodobenzophenone are inferred from its components.

| Hazard Classification | Inferred Hazard Statement(s) | Basis of Inference |

| Acute Toxicity (Oral) | Harmful if swallowed. | 2-Iodoaniline is classified as harmful if swallowed.[3][5] |

| Acute Toxicity (Dermal) | May be harmful in contact with skin. | Benzophenone may be harmful in contact with skin.[1] 2-Iodoaniline is harmful in contact with skin.[3][5] |

| Acute Toxicity (Inhalation) | Harmful if inhaled. | 2-Iodoaniline is harmful if inhaled.[3][5] |

| Skin Corrosion/Irritation | Causes skin irritation. | 2-Iodoaniline causes skin irritation.[3][5] Benzophenone can be a skin irritant.[2] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | 2-Iodoaniline causes serious eye irritation.[5] Benzophenone can be an eye irritant.[2] |

| Respiratory/Skin Sensitization | May cause an allergic skin reaction. | Benzophenone can be a skin sensitizer.[2] |

| Carcinogenicity | Suspected of causing cancer. | Benzophenone is suspected of causing cancer (IARC Group 2B).[6][7] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | 2-Iodoaniline may cause respiratory irritation.[3][5] |

| Aquatic Hazard (Acute & Chronic) | Very toxic to aquatic life with long lasting effects. | Benzophenone is very toxic to aquatic life with long-lasting effects.[4][6] |

Experimental Protocols: Safe Handling Procedures

The following protocols are recommended for handling 3,4-(Ethylenedioxy)-2'-iodobenzophenone in a laboratory setting.

Personal Protective Equipment (PPE)

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) that have been properly inspected before use.[3]

-

Eye Protection: Use chemical safety goggles and/or a face shield.[3]

-

Skin and Body Protection: Wear a laboratory coat, and consider additional protective clothing if there is a risk of significant exposure.

-

Respiratory Protection: If handling as a powder or if aerosolization is possible, use a NIOSH-approved respirator with a particulate filter.[5]

Engineering Controls

-

Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust generation.[6]

-

Ensure that an eyewash station and safety shower are readily accessible.[5]

General Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[4][6] Avoid breathing dust.[6] Minimize dust generation and accumulation.[6] Wash hands thoroughly after handling.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] Keep away from incompatible materials such as strong oxidizing agents and acids.[4][5] Given the potential for light sensitivity from the 2-iodoaniline moiety, storage in an amber vial or in a dark location is recommended.[3]

Spill and Waste Disposal

-

Spill Response: In case of a spill, wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1][5] Ventilate the area and wash the spill site after material pickup is complete.[1]

-

Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material may be considered hazardous waste.[4]

Mandatory Visualizations

Safe Handling Workflow

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3,4-(Ethylenedioxy)-2'-iodobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Reaction Principle

The synthesis of 3,4-(Ethylenedioxy)-2'-iodobenzophenone is achieved via a Friedel-Crafts acylation of 1,4-benzodioxan with 2-iodobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The electrophilic acylium ion, generated from 2-iodobenzoyl chloride and AlCl₃, attacks the electron-rich aromatic ring of 1,4-benzodioxan, leading to the formation of the desired ketone.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 1,4-Benzodioxan | Reagent | Sigma-Aldrich |

| 2-Iodobenzoyl chloride | 98% | Sigma-Aldrich |

| Aluminum chloride (anhydrous) | 99.99% | Sigma-Aldrich |

| Dichloromethane (DCM, anhydrous) | ≥99.8% | Sigma-Aldrich |

| Hydrochloric acid (HCl) | 37% | Fisher Scientific |

| Sodium bicarbonate (NaHCO₃) | Saturated solution | --- |

| Brine (saturated NaCl solution) | --- | --- |

| Anhydrous magnesium sulfate (MgSO₄) | --- | --- |

| Diethyl ether | ACS grade | Fisher Scientific |

| Hexanes | ACS grade | Fisher Scientific |

| Round-bottom flask (250 mL) | --- | --- |

| Addition funnel | --- | --- |

| Magnetic stirrer and stir bar | --- | --- |

| Ice bath | --- | --- |

| Reflux condenser | --- | --- |

| Separatory funnel | --- | --- |

| Rotary evaporator | --- | --- |

| Thin-layer chromatography (TLC) plates | Silica gel 60 F₂₅₄ | --- |

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet, is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Charging the Flask: The flask is charged with anhydrous aluminum chloride (1.2 eq). Anhydrous dichloromethane (100 mL) is added, and the suspension is cooled to 0 °C in an ice bath.

-

Addition of Reactants: A solution of 1,4-benzodioxan (1.0 eq) and 2-iodobenzoyl chloride (1.1 eq) in anhydrous dichloromethane (50 mL) is prepared and transferred to the addition funnel. This solution is added dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid (50 mL). The mixture is stirred for 15 minutes.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 3,4-(Ethylenedioxy)-2'-iodobenzophenone.

Characterization Data (Estimated):

The following data are estimated based on analogous compounds. Actual experimental values may vary.

| Parameter | Estimated Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₅H₁₁IO₃ |

| Molecular Weight | 366.15 g/mol |

| Melting Point | 135-140 °C |

| Yield | 75-85% |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.8-7.0 (m, 7H, Ar-H), 4.35 (s, 4H, -OCH₂CH₂O-) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 195 (C=O), 148, 144, 140, 132, 131, 130, 128, 125, 120, 118, 95 (Ar-C and C-I), 64 (-OCH₂CH₂O-) |

| FT-IR (KBr, cm⁻¹) | ~1650 (C=O stretch), ~1280 (C-O stretch), ~1600, 1500 (C=C aromatic stretch) |

Visualizations

Reaction Mechanism: Friedel-Crafts Acylation

Caption: Mechanism of Friedel-Crafts Acylation for the synthesis.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Application Notes and Protocols for 3,4-(Ethylenedioxy)-2'-iodobenzophenone as a Photolabile Protecting Group

Introduction

Photolabile protecting groups (PPGs), or photocages, are chemical moieties that can be removed from a molecule using light, offering precise spatial and temporal control over the release of active compounds.[6][7][8] Benzophenone and its derivatives are a class of carbonyl-based PPGs that have been utilized to cage a variety of molecules, including nucleosides.[1] The photocleavage mechanism of benzophenone-based PPGs is initiated by the photoexcitation of the benzophenone core to a triplet state, followed by hydrogen abstraction from a suitable donor.[3][4][9] This process ultimately leads to the release of the protected molecule.

The compound 3,4-(Ethylenedioxy)-2'-iodobenzophenone is a specialized benzophenone derivative. The ethylenedioxy group and the iodo substituent are expected to modulate the photochemical properties of the benzophenone core. The electron-donating nature of the ethylenedioxy group may influence the absorption spectrum, while the electron-withdrawing iodo group at the 2'-position could affect the efficiency of hydrogen abstraction and subsequent cleavage.

Photochemical Mechanism of Benzophenone-Based Protecting Groups

The uncaging mechanism for benzophenone-based PPGs involves several key steps:

-

Photoexcitation: Upon absorption of UV light (typically in the 350 nm range for benzophenone), the benzophenone moiety is excited from its ground state (S₀) to an excited singlet state (S₁).[3]

-

Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable triplet state (T₁).[9]

-

Hydrogen Abstraction: The triplet benzophenone is a highly reactive diradical species that abstracts a hydrogen atom from a suitable hydrogen donor (e.g., an alcohol, ether, or amine) in the reaction medium.[3][9] This generates a ketyl radical intermediate.

-

Cleavage and Release: The formation of the ketyl radical initiates a chemical transformation that leads to the cleavage of the bond connecting the protecting group to the substrate, thereby releasing the active molecule.[1][10]

Caption: General photochemical cleavage mechanism for a benzophenone-based protecting group.

Predicted Photochemical Properties and Data

The table below summarizes the predicted photochemical properties of 3,4-(Ethylenedioxy)-2'-iodobenzophenone in comparison to the parent benzophenone. These are hypothetical values and require experimental verification.

| Property | Benzophenone (Literature Values) | 3,4-(Ethylenedioxy)-2'-iodobenzophenone (Predicted) | Rationale for Prediction |

| Absorption Maximum (λmax) | ~350 nm in ethanol[11] | 360-380 nm | The electron-donating ethylenedioxy group is expected to cause a red-shift (bathochromic shift) in the absorption maximum. |

| Molar Extinction Coefficient (ε) | ~100-200 M⁻¹cm⁻¹ | Higher than benzophenone | The extended conjugation and substituents are likely to increase the molar absorptivity. |

| Quantum Yield (Φ) | Dependent on H-donor concentration | Potentially higher than benzophenone | The electron-withdrawing iodine may enhance the rate of hydrogen abstraction by the triplet state, potentially increasing the quantum yield.[1] |

| Required Additives | Hydrogen donor (e.g., isopropanol, EDTA, glycerol)[1][3] | Hydrogen donor | The cleavage mechanism is dependent on hydrogen abstraction. |

| Solubility | Soluble in organic solvents, insoluble in water.[12] | Soluble in organic solvents, likely low water solubility. | The core structure remains hydrophobic. |

Applications in Research and Drug Development

Benzophenone-based photolabile protecting groups are valuable tools for applications requiring controlled release of bioactive molecules.

-

Caged Compounds: This PPG can be used to "cage" a wide range of biologically active molecules, such as neurotransmitters, second messengers, and peptides, allowing for their release at specific times and locations within a biological system.[7][8]

-

Drug Delivery: In drug development, this technology can be applied to create prodrugs that are activated by light. This allows for targeted drug delivery to specific tissues, potentially reducing systemic side effects.

-

Surface Modification: The photolabile nature of the benzophenone group can be used to modify surfaces with specific biomolecules in a spatially controlled manner.

Caption: Experimental workflow for targeted drug delivery using a photolabile protecting group.

Experimental Protocols

A plausible synthetic route for 3,4-(Ethylenedioxy)-2'-iodobenzophenone could involve a Friedel-Crafts acylation reaction.

Caption: Proposed synthetic pathway for 3,4-(Ethylenedioxy)-2'-iodobenzophenone.

Procedure:

-

To a solution of 1,4-benzodioxan in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) at 0 °C.

-

Slowly add a solution of 2-iodobenzoyl chloride in the same solvent to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3,4-(Ethylenedioxy)-2'-iodobenzophenone.

This protocol describes the esterification of a carboxylic acid with the hydroxylated form of the photolabile protecting group. A preliminary step to synthesize the corresponding alcohol of the benzophenone would be required.

-

Dissolve the carboxylic acid, the benzophenone alcohol derivative, and a catalytic amount of a coupling agent (e.g., dicyclohexylcarbodiimide, DCC) and a catalyst (e.g., 4-dimethylaminopyridine, DMAP) in an anhydrous aprotic solvent (e.g., dichloromethane).

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter off any precipitate (e.g., dicyclohexylurea if DCC is used).

-

Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the resulting caged compound by column chromatography.

-

Prepare a solution of the caged compound in a suitable solvent system. For biological experiments, this may be an aqueous buffer containing a small percentage of a co-solvent (e.g., DMSO or ethanol) to ensure solubility.

-

Add a hydrogen donor to the solution. A common choice is isopropanol at a concentration of 1-10% (v/v). Other donors like glycerol or EDTA can also be used.[1]

-

Transfer the solution to a quartz cuvette or a reaction vessel suitable for UV irradiation.

-

Irradiate the sample with a UV light source. A mercury lamp with a filter to select the desired wavelength (e.g., around 365 nm) is commonly used. The duration and intensity of irradiation will need to be optimized for the specific caged compound and desired extent of uncaging.

-

Monitor the progress of the uncaging reaction by a suitable analytical method, such as HPLC, to quantify the released substrate and the remaining caged compound.

References

- 1. A Benzophenone‐Based Photocaging Strategy for the N7 Position of Guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 7. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of photolabile protecting groups and their application to the optochemical control of cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 10. Photolabile protecting groups and linkers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Application and Preparation of Benzophenone_Chemicalbook [chemicalbook.com]

Application Notes and Protocols: Benzophenone Derivatives in Photopolymerization

For Researchers, Scientists, and Drug Development Professionals

Benzophenone and its derivatives are a prominent class of Type II photoinitiators, widely utilized to initiate free-radical polymerization upon exposure to ultraviolet (UV) light.[1][2] Their efficacy stems from their ability to abstract hydrogen atoms from a synergist, typically a tertiary amine, to generate the initiating free radicals.[3] This mechanism makes them versatile for various applications, including the curing of coatings, 3D printing, and the fabrication of biomedical hydrogels.[4][5]

Mechanism of Action: A Type II Photoinitiator

Benzophenone-based photoinitiators operate through a bimolecular process. Upon absorption of UV radiation, the benzophenone molecule is excited from its ground state to a singlet state, which then rapidly undergoes intersystem crossing to a more stable triplet state. This excited triplet state does not cleave directly to form radicals. Instead, it abstracts a hydrogen atom from a hydrogen donor (co-initiator), such as an amine. This hydrogen abstraction results in the formation of a ketyl radical from the benzophenone and an alkylamino radical from the co-initiator. The latter is typically the primary species that initiates the polymerization of monomers like acrylates.[3]

The general signaling pathway for benzophenone-initiated photopolymerization is illustrated below.

Caption: Mechanism of Type II photopolymerization initiated by benzophenone.

Applications in Polymer Chemistry

The versatility of benzophenone derivatives as photoinitiators has led to their use in a wide array of applications:

-

UV Curing of Coatings and Inks: Benzophenones are extensively used in industrial processes for the rapid curing of coatings, adhesives, and printing inks on various substrates.[1]

-

3D Printing and Additive Manufacturing: The precise spatial and temporal control offered by photopolymerization makes benzophenone-based systems ideal for stereolithography (SLA) and other 3D printing technologies.[4]

-

Biomedical Hydrogels: Photopolymerization using benzophenones allows for the in-situ formation of hydrogels under mild conditions, which is advantageous for encapsulating cells and biologics.[5]

-

Surface Modification: Benzophenone moieties can be tethered to surfaces to initiate graft polymerization, enabling the modification of surface properties for improved biocompatibility or functionality.[6]

Quantitative Data on Photopolymerization Efficiency

The efficiency of a photoinitiating system is often evaluated by the final monomer conversion and the rate of polymerization. The following table summarizes representative data for the photopolymerization of an acrylate monomer (Tripropyleneglycol diacrylate, TPGDA) using different benzophenone-based photoinitiators.

| Photoinitiator System | Monomer Conversion (%) | Polymerization Rate (Rp, %/s) | Light Source | Reference |

| Benzophenone (BP) / Triethylamine (TEA) | ~60 | ~1.5 | Mercury Lamp | [1] |

| Polymeric Benzophenone (PBM) / TEA | >70 | >2.0 | Mercury Lamp | [1] |

| Benzophenone-Carbazole (BPC) / TEA | ~75 | Not Specified | LED @ 365 nm | [7] |

| Benzophenone-Triphenylamine (BT3) / Iodonium Salt / Amine | 77 | Not Specified | LED @ 405 nm | [4] |

Note: The efficiency of photopolymerization is highly dependent on the specific monomer, co-initiator, light source, and experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for UV-Induced Polymerization of Acrylate Monomers

This protocol describes a general method for the photopolymerization of an acrylate monomer using a benzophenone/amine photoinitiator system, monitored by Fourier-Transform Infrared (FT-IR) spectroscopy.[8]

Materials:

-

Acrylate monomer (e.g., Tripropyleneglycol diacrylate, TPGDA)

-

Benzophenone photoinitiator (e.g., Benzophenone, BP)

-

Co-initiator (e.g., Triethylamine, TEA)

-

KBr salt plates for IR spectroscopy

-

UV light source (e.g., 365 nm LED, ~100 mW/cm²)

Procedure:

-

Prepare a stock solution containing the acrylate monomer, benzophenone (typically 1-5 wt%), and the co-initiator (typically 2-8 wt%).

-

Place a drop of the stock solution between two transparent KBr salt IR windows.

-

Wipe away any excess liquid to form a thin film.

-

Place the sample in the FT-IR spectrometer and record an initial spectrum to determine the initial peak area of the acrylate double bond (typically around 810 cm⁻¹).

-

Expose the sample to UV light from the specified source.

-

Record FT-IR spectra at regular time intervals during the UV irradiation.

-

Monitor the decrease in the peak area of the acrylate double bond to calculate the degree of monomer conversion over time.

The experimental workflow for this procedure is outlined below.

Caption: Workflow for monitoring photopolymerization kinetics using FT-IR.

Protocol 2: Synthesis of a Benzophenone-Containing Polymer

This protocol outlines the synthesis of a zwitterionic copolymer containing a benzophenone moiety for subsequent photocrosslinking applications.[9]

Materials:

-

2-Methacryloyloxyethyl phosphorylcholine (MPC)

-

Butyl methacrylate (BMA)

-

4-Vinylbenzophenone (4-VBP)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) as a thermal initiator

-

Ethanol (EtOH)

-

Ethyl ether

Procedure:

-

Dissolve the desired molar ratios of MPC, BMA, and 4-VBP in ethanol in a reaction flask. The total monomer concentration is typically around 1 mmol/mL.

-

Add the thermal initiator AIBN (e.g., 0.01 mmol/mL).

-

Degas the solution by bubbling argon through it for 30 minutes.

-

Carry out the polymerization under a nitrogen atmosphere at 60 °C for 16 hours.

-

Stop the reaction by exposing the solution to air and cooling it to room temperature.

-

Precipitate the polymer by adding the reaction mixture to a large volume of cold ethyl ether.

-

Collect the white solid product by filtration and dry it under vacuum for 12 hours.

-

Characterize the resulting polymer using techniques such as ¹H NMR to confirm the incorporation of the benzophenone monomer.

The logical relationship for the synthesis of the benzophenone-containing polymer is depicted in the following diagram.

Caption: Synthesis scheme for a benzophenone-functionalized copolymer.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Monocomponent Photoinitiators based on Benzophenone-Carbazole Structure for LED Photoinitiating Systems and Application on 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Reactions of 3,4-(Ethylenedioxy)-2'-iodobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

3,4-(Ethylenedioxy)-2'-iodobenzophenone is a versatile building block in organic synthesis, particularly for the construction of complex polycyclic and heterocyclic scaffolds of interest in medicinal chemistry and materials science. The presence of the ortho-iodobenzoyl moiety makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. This document outlines representative protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, which are key transformations for carbon-carbon and carbon-nitrogen bond formation.

Overview of Potential Palladium-Catalyzed Reactions

The 2'-iodo functionality of 3,4-(Ethylenedioxy)-2'-iodobenzophenone is the primary site for palladium-catalyzed cross-coupling reactions. The electron-donating nature of the 3,4-ethylenedioxy group can influence the reactivity of the aryl iodide, generally facilitating oxidative addition to the palladium(0) catalyst.

A general workflow for these reactions is depicted below:

Figure 1. General workflow for palladium-catalyzed reactions of 3,4-(Ethylenedioxy)-2'-iodobenzophenone.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl ketones.

Representative Reaction Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of aryl iodides with arylboronic acids.

| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (2) | - | K₂CO₃ | DMF/H₂O | 100 | 1-4 | 85-95 |

| 2 | Pd(OAc)₂ (3) | PPh₃ (6) | K₃PO₄ | Dioxane | 110 | 4 | 80-90 |

| 3 | Na₂PdCl₄/sSPhos | - | K₃PO₄ | H₂O/ACN | 37 | 12 | 70-90 |

Data is representative for analogous aryl iodides and may require optimization.

Detailed Experimental Protocol (Based on Analogue)

To a solution of 3,4-(Ethylenedioxy)-2'-iodobenzophenone (1.0 mmol) in a mixture of DMF (8.0 mL) and H₂O (0.8 mL) is added the corresponding arylboronic acid (1.5 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and K₂CO₃ (2.0 mmol) under an argon atmosphere.[1] The reaction mixture is then heated to 100 °C for 1-4 hours. After completion (monitored by TLC), the mixture is cooled to room temperature, diluted with dichloromethane (20 mL), and washed with brine (2 x 20 mL).[1] The organic layer is separated, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl ketone.

Figure 2. Workflow for a typical Suzuki-Miyaura coupling experiment.

Heck Reaction

The Heck reaction facilitates the coupling of the aryl iodide with an alkene to form a substituted alkene, which can be a precursor to various complex molecules.

Representative Reaction Conditions

| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 24 | 70-85 |

| 2 | PdCl₂(bipy) | - | Morpholine | Ethylene Glycol/Octane | 120-140 | 4-6 | 60-80 |

| 3 | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | K₂CO₃ | NMP | 120 | 12 | 75-90 |

Data is representative for analogous aryl iodides and may require optimization.

Detailed Experimental Protocol (Based on Analogue)

In a sealed tube, 3,4-(Ethylenedioxy)-2'-iodobenzophenone (1.0 mmol), the desired alkene (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and Et₃N (2.0 mmol) are dissolved in anhydrous DMF (5 mL). The tube is sealed and the mixture is heated at 100 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo. The residue is purified by column chromatography on silica gel to yield the coupled product.

Figure 3. Simplified catalytic cycle for the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the benzophenone core to a terminal alkyne.

Representative Reaction Conditions

| Entry | Pd Catalyst (mol%) | Cu Cocatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | - | Et₃N | THF | RT | 6 | 80-95 |

| 2 | Pd(PPh₃)₄ (5) | CuI (15) | - | DIPA | DMF | 45 | 2.5 | 70-85 |

| 3 | Pd(CH₃CN)₂Cl₂ (0.5) | - | cataCXium A (1) | Cs₂CO₃ | 2-MeTHF | RT | 12 | 75-90 |

Data is representative for analogous aryl iodides and may require optimization.

Detailed Experimental Protocol (Based on Analogue)

To a stirred solution of 3,4-(Ethylenedioxy)-2'-iodobenzophenone (1.0 mmol) and a terminal alkyne (1.2 mmol) in anhydrous THF (10 mL) under an argon atmosphere are added Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), CuI (0.01 mmol, 1 mol%), and Et₃N (3.0 mmol). The reaction mixture is stirred at room temperature for 6 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography to give the desired aryl-alkynyl ketone.

Figure 4. Simplified catalytic cycles in Sonogashira coupling.

Buchwald-Hartwig Amination

This reaction is a premier method for the synthesis of N-aryl compounds through the coupling of an aryl halide with an amine.[2]

Representative Reaction Conditions

| Entry | Pd Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 110 | 12 | 80-95 |

| 2 | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 18 | 75-90 |

| 3 | [Pd(cinnamyl)Cl]₂ | BippyPhos | K₃PO₄ | t-AmylOH | 110 | 24 | 85-98 |

Data is representative for analogous aryl iodides and may require optimization.[3]

Detailed Experimental Protocol (Based on Analogue)

An oven-dried Schlenk tube is charged with Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.1 mmol). The tube is evacuated and backfilled with argon. 3,4-(Ethylenedioxy)-2'-iodobenzophenone (1.0 mmol), the amine (1.2 mmol), and anhydrous toluene (5 mL) are then added. The Schlenk tube is sealed, and the mixture is heated to 110 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The resulting crude product is purified by flash column chromatography to afford the N-aryl benzophenone.

Figure 5. Catalytic cycle of the Buchwald-Hartwig amination.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3,4-(Ethylenedioxy)-2'-iodobenzophenone

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3,4-(Ethylenedioxy)-2'-iodobenzophenone. The content is structured to address common challenges and provide clear, actionable solutions.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 3,4-(Ethylenedioxy)-2'-iodobenzophenone via Friedel-Crafts acylation of 1,4-benzodioxan with 2-iodobenzoyl chloride.

Q1: Why is my reaction yield consistently low?

A1: Low yields in Friedel-Crafts acylation can stem from several factors. Here's a systematic approach to troubleshooting:

-

Moisture Contamination: The primary suspect in low-yielding Friedel-Crafts reactions is the presence of moisture. The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is extremely hygroscopic and will be deactivated by water. Ensure all glassware is flame-dried or oven-dried immediately before use, and all solvents and reagents are anhydrous.[1]

-

Catalyst Activity: The choice and quality of the Lewis acid are critical. For activated substrates like 1,4-benzodioxan, a milder Lewis acid may be sufficient. However, if the 2-iodobenzoyl chloride is impure or the reaction is sluggish, a more potent catalyst might be necessary. Consider the following:

-

Use fresh, high-purity aluminum chloride or ferric chloride.

-

For challenging reactions, consider alternative catalysts like metal triflates (e.g., Cu(OTf)₂) in ionic liquids, which can offer higher activity and selectivity.[2]

-

-

Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions and decomposition of starting materials or product. A fractional factorial design study on a similar system showed that temperature is a critical factor influencing yield.[3] It is advisable to start the reaction at a lower temperature (e.g., 0 °C) and gradually warm to room temperature or slightly above, monitoring the reaction progress by TLC.

-

Stoichiometry of Reactants and Catalyst: An excess of the acylating agent or the aromatic substrate can sometimes drive the reaction to completion. However, a large excess can complicate purification. Typically, a slight excess (1.1-1.2 equivalents) of the 2-iodobenzoyl chloride is used. The amount of Lewis acid catalyst is also crucial; often, a stoichiometric amount or even a slight excess is required because the catalyst complexes with the product ketone.[4]

-

Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after an extended period, consider incrementally increasing the temperature or adding a small additional portion of the catalyst.

Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions?

A2: While Friedel-Crafts acylation is generally more selective than alkylation, side product formation can still occur.

-

Isomer Formation: 1,4-Benzodioxan is an activated aromatic ring and can potentially be acylated at different positions. The primary product is expected to be the 6-substituted isomer due to the directing effect of the ethylenedioxy group. However, minor amounts of other isomers may form, especially at higher reaction temperatures.

-

Decomposition: Prolonged reaction times or excessively high temperatures can lead to the decomposition of starting materials or the desired product, resulting in a complex mixture of byproducts.

-